3,5-Difluoro-[1,1'-biphenyl]-4-ol
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Overview
Description
3,5-Difluoro-[1,1’-biphenyl]-4-ol is an organic compound belonging to the class of biphenyls and derivatives It consists of two benzene rings connected by a single carbon-carbon bond, with fluorine atoms substituted at the 3 and 5 positions and a hydroxyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-[1,1’-biphenyl]-4-ol typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. For this compound, difluorohalogeno-benzene reacts with phenyl boric acid under the action of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production of 3,5-Difluoro-[1,1’-biphenyl]-4-ol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-[1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group or to hydrogenate the aromatic rings.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Products include 3,5-difluoro-[1,1’-biphenyl]-4-one or 3,5-difluoro-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: Products include 3,5-difluoro-[1,1’-biphenyl] or partially hydrogenated derivatives.
Substitution: Products vary depending on the nucleophile used, resulting in compounds like 3,5-diamino-[1,1’-biphenyl]-4-ol.
Scientific Research Applications
3,5-Difluoro-[1,1’-biphenyl]-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors
Mechanism of Action
The mechanism of action of 3,5-Difluoro-[1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic regions of proteins and cell membranes .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a carboxyl group instead of a hydroxyl group.
3,5-Difluoro-[1,1’-biphenyl]-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
3,5-Difluoro-[1,1’-biphenyl]-4-amine: Similar structure but with an amino group instead of a hydroxyl group
Uniqueness
3,5-Difluoro-[1,1’-biphenyl]-4-ol is unique due to the presence of both fluorine atoms and a hydroxyl group, which impart distinct chemical and physical properties. The fluorine atoms increase the compound’s stability and lipophilicity, while the hydroxyl group allows for hydrogen bonding and increased reactivity in certain chemical reactions.
Properties
CAS No. |
84376-22-7 |
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Molecular Formula |
C12H8F2O |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
2,6-difluoro-4-phenylphenol |
InChI |
InChI=1S/C12H8F2O/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7,15H |
InChI Key |
RUSLZOZXTHBKSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)F)O)F |
Origin of Product |
United States |
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